molecular formula C23H21FN2O3S B2726680 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 941954-96-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2726680
CAS RN: 941954-96-7
M. Wt: 424.49
InChI Key: AURSYXYEOPZALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzyl group, and a 4-fluoro-2-methylbenzenesulfonamide group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Tetrahydroquinoline-Embedded Compounds : A study detailed the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, using a protocol that requires only one chromatographic purification to access the desired products in good yields. This process involves N-alkylation of sulfonamides, intramolecular epoxide ring-opening, and SNAr reactions, highlighting the compound's role in developing structurally complex molecules with potential biological activity (Borgohain et al., 2017).

Applications in Organic Synthesis

  • Rhodium-Catalyzed Cyanation : Research on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed a similar sulfonamide, showcasing a method for synthesizing various benzonitrile derivatives, thus indicating the compound's utility in facilitating complex organic transformations (Chaitanya et al., 2013).

Anticancer Research

  • Novel Tetrahydroquinoline Derivatives as Antitumor Agents : A study discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, presenting them as a new class of antitumor agents. Some synthesized compounds showed potent in vitro antitumor activity, underscoring the chemical's significance in cancer research (Alqasoumi et al., 2010).

Antimicrobial Research

  • Synthesis and Antimicrobial Study of Novel Compounds : Another study focused on the synthesis and antimicrobial evaluation of novel sulfonamide derivatives, including the compound of interest, indicating its potential for developing new antimicrobial agents (Vanparia et al., 2010).

Miscellaneous Applications

  • Copper-Catalyzed Radical N-Demethylation : Highlighting its versatility, research demonstrated the use of a related sulfonamide in an unprecedented N-demethylation of N-methyl amides, facilitated by N-fluorobenzenesulfonimide as an oxidant. This study unveils new pathways for chemical transformations involving sulfonamides (Yi et al., 2020).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-13-19(24)8-11-22(16)30(28,29)25-20-9-10-21-18(14-20)7-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-6,8-11,13-14,25H,7,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURSYXYEOPZALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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